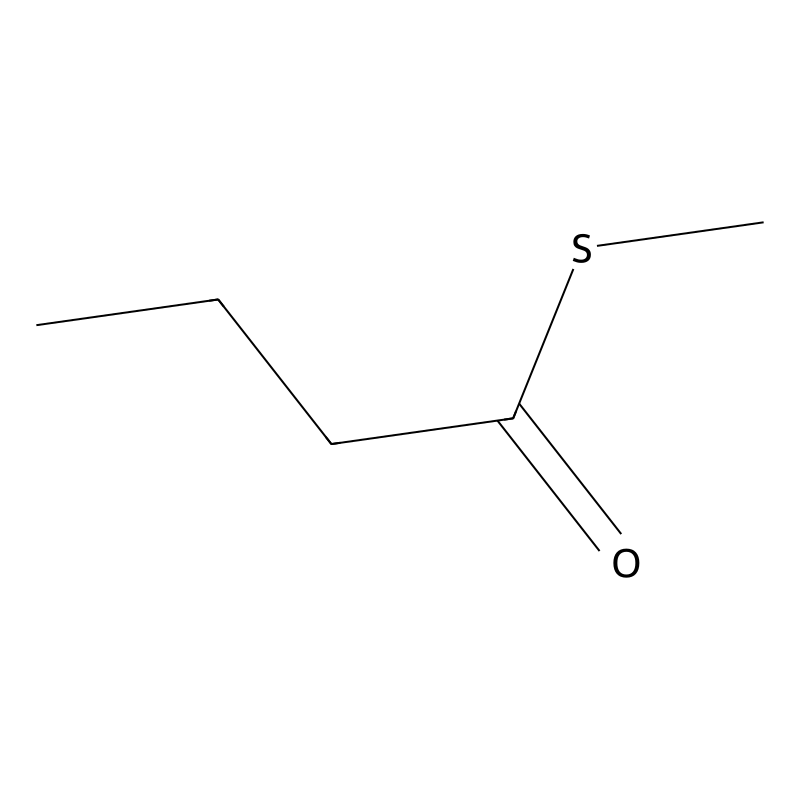

S-Methyl butanethioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Classification and Properties:

- S-Methyl Butanethioate belongs to the class of fatty acyl thioesters. These are derivatives of fatty acids with the general formula RC(=O)SR', where R is the fatty acyl chain and R' is typically a methyl group ().

- Its molecular formula is C5H10OS, and its molecular weight is approximately 118.2 ().

Potential Applications:

- Limited research suggests S-Methyl Butanethioate might be present in human feces and could potentially be used as a biomarker for diagnosing gastrointestinal diseases (). However, further investigation is needed to validate this potential application.

- It is also listed as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) (). However, its specific use and safety data in this context are not readily available in scientific literature.

S-Methyl butanethioate, with the chemical formula CHOS and a molecular weight of 118.197 g/mol, is an organic compound classified as a fatty acyl thioester. This compound is also known by various names including butyric acid, thio-, S-methyl ester and methyl thiobutanoate . Its structure features a butanethioic acid backbone with a methyl group attached to the sulfur atom, which contributes to its unique chemical properties and biological activities.

- Hydrolysis: Reacting with water to form butanethioic acid and methanol.

- Transesterification: In the presence of alcohols, it can exchange its methyl group for another alkyl group.

- Nucleophilic attacks: The carbonyl carbon in the thioester can be attacked by nucleophiles, leading to the formation of various derivatives .

S-Methyl butanethioate exhibits notable biological activities. It is involved in lipid metabolism pathways and has been identified as a metabolite in various biological systems. Its role in lipid peroxidation suggests potential implications in oxidative stress responses . Additionally, its structure allows it to interact with biological molecules, potentially influencing metabolic pathways.

The synthesis of S-Methyl butanethioate typically involves the following methods:

- Esterification: Reacting butanethioic acid with methanol in the presence of an acid catalyst to yield S-Methyl butanethioate.

- Thioester formation: Utilizing acyl chlorides or anhydrides with thiols under controlled conditions can also produce this compound.

- Biocatalysis: Enzymatic methods using lipases have been explored for synthesizing thioesters like S-Methyl butanethioate due to their specificity and mild reaction conditions .

S-Methyl butanethioate finds applications across various fields:

- Flavoring Agent: It is used in food industries for flavor enhancement due to its pleasant aroma.

- Biochemical Research: As a metabolite, it serves as a model compound in studies related to lipid metabolism.

- Industrial Uses: Its properties make it suitable for applications in cosmetics and personal care products .

Research into the interactions of S-Methyl butanethioate focuses on its biochemical roles and potential effects on cellular processes. It has been studied for its influence on lipid metabolism, indicating that it may interact with metabolic enzymes and pathways involved in fatty acid synthesis and degradation . Further studies are needed to fully elucidate its interactions at the molecular level.

S-Methyl butanethioate shares structural similarities with other thioesters and fatty acids. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| S-Methyl methanethiosulfonate | CHOS | Contains a sulfonate group, affecting reactivity. |

| Butyric acid | CHO | A simple fatty acid without sulfur functionality. |

| Ethyl thioacetate | CHOS | An ethyl ester variant that exhibits different properties. |

| Methyl thiobutyrate | CHOS | Similar structure with variations in substituents. |

Uniqueness of S-Methyl Butanethioate

S-Methyl butanethioate's uniqueness lies in its specific combination of a butyric acid backbone with a methylthio group, which enhances its solubility and reactivity compared to simpler fatty acids or other thioesters. This structural configuration contributes to its distinctive flavor profile and metabolic roles, making it significant in both industrial applications and biochemical research.

Molecular Formula and Mass Properties

Empirical Formula C₅H₁₀OS

S-Methyl butanethioate possesses the empirical molecular formula C₅H₁₀OS, representing a composition of five carbon atoms, ten hydrogen atoms, one oxygen atom, and one sulfur atom [1] [2] [7]. This formula indicates the compound belongs to the class of organosulfur compounds containing a thioester functional group [1] [4]. The molecular structure consists of a butyl chain connected to a carbonyl group, which is bonded to a methylsulfur moiety, forming the characteristic thioester linkage [2] [7].

Molecular Weight Determination

The molecular weight of S-Methyl butanethioate has been consistently determined across multiple analytical sources. The average molecular weight is established at 118.194 daltons [13], with slight variations reported as 118.197 daltons [4] and 118.20 daltons [7]. The compound exhibits a monoisotopic molecular weight of 118.045235632 daltons [4], which represents the mass of the molecule containing only the most abundant isotopes of each constituent element [10] [13]. These precise molecular weight values are essential for mass spectrometric identification and analytical quantification procedures [9] [15].

| Property | Value | Source Reference |

|---|---|---|

| Average Molecular Weight | 118.194 Da | [13] |

| Average Molecular Weight | 118.197 Da | [4] |

| Average Molecular Weight | 118.20 Da | [7] |

| Monoisotopic Mass | 118.045235632 Da | [4] |

| Exact Mass | 118.04523611 Da | [12] |

Isotopic Distribution Analysis

The isotopic distribution of S-Methyl butanethioate reflects the natural abundance patterns of its constituent elements. The molecular ion peak represents 100% relative intensity, corresponding to the monoisotopic mass at mass-to-charge ratio 118.045 [14]. The first isotopic peak (M+1) exhibits a relative intensity of approximately 6.4%, primarily attributed to the incorporation of carbon-13 isotopes from the five carbon atoms present in the molecule. The second isotopic peak (M+2) displays a relative intensity of approximately 4.7%, mainly resulting from the presence of sulfur-34 isotopes and oxygen-18 isotopes [14].

| Isotopic Peak | Mass-to-Charge Ratio | Relative Intensity |

|---|---|---|

| M | 118.045 | 100.0% |

| M+1 | 119.048 | 6.4% |

| M+2 | 120.051 | 4.7% |

Structural Characteristics

Thioester Functional Group Configuration

S-Methyl butanethioate contains the characteristic thioester functional group with the general structure R-C(=O)-S-R', where the sulfur atom replaces the oxygen atom found in conventional carboxylate esters [18] [20]. The thioester functionality is represented by the carbonyl carbon bonded to sulfur, specifically forming the S-methyl ester of butanethioic acid [7] [18]. This functional group classification places the compound within the broader category of fatty acyl thioesters, which are thioester derivatives of fatty acids with the general formula RC(=O)SR' [1] [16]. The thioester bond exhibits distinct electronic properties compared to conventional esters, with the sulfur atom providing different electronegativity and polarizability characteristics that influence the molecule's reactivity profile [18] [19].

Bond Angles and Molecular Geometry

The molecular geometry of S-Methyl butanethioate is determined by the hybridization states of its constituent atoms and the spatial arrangement around key functional groups. The carbonyl carbon exhibits sp² hybridization, creating a planar geometry around the C=O group with bond angles approximately 120 degrees [18] [19]. The sulfur atom in the thioester linkage adopts sp³ hybridization, resulting in tetrahedral geometry with bond angles close to 109.5 degrees around the sulfur center [18]. The butyl chain portion of the molecule displays typical alkyl chain geometry with sp³ hybridized carbon atoms and tetrahedral bond angles of approximately 109.5 degrees [2] [7].

Three-Dimensional Conformational Analysis

The three-dimensional conformation of S-Methyl butanethioate is characterized by rotational flexibility around single bonds, particularly within the butyl chain and the methyl group attached to sulfur [2] [7]. The molecule can adopt multiple conformational states due to rotation around the C-C bonds in the butyl chain and rotation around the C-S bond connecting the carbonyl group to the methylsulfur moiety [18]. The thioester functional group maintains its planar configuration around the carbonyl carbon, while the remainder of the molecule exhibits conformational flexibility typical of aliphatic chains [19]. The preferred conformations are influenced by steric interactions and electronic effects associated with the thioester functionality [18] [20].

Chemical Registry Data

Chemical Abstracts Service Registry (2432-51-1)

S-Methyl butanethioate is officially registered in the Chemical Abstracts Service database under the unique registry number 2432-51-1 [1] [2] [7]. This registry number serves as the definitive identifier for the compound across scientific literature and regulatory databases worldwide [7]. The Chemical Abstracts Service name for this compound is documented as "S-Methyl butanethioate" [7], which represents the standardized nomenclature according to International Union of Pure and Applied Chemistry conventions [2] [4].

International Chemical Identifiers (InChI)

The International Chemical Identifier for S-Methyl butanethioate is InChI=1S/C5H10OS/c1-3-4-5(6)7-2/h3-4H2,1-2H3 [1] [4] [7]. The corresponding InChI Key is GRLJIIJNZJVMGP-UHFFFAOYSA-N [4] [7] [13], which provides a condensed, hash-encoded representation of the molecular structure for database searching and compound identification purposes [2] [10]. The Simplified Molecular Input Line Entry System representation is CCCC(=O)SC [4] [7], offering a linear notation that describes the molecular structure and connectivity [8] [13].

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C5H10OS/c1-3-4-5(6)7-2/h3-4H2,1-2H3 |

| InChI Key | GRLJIIJNZJVMGP-UHFFFAOYSA-N |

| SMILES | CCCC(=O)SC |

| Canonical SMILES | O=C(SC)CCC |

Structure-Based Classification Systems

S-Methyl butanethioate is classified within multiple hierarchical chemical taxonomy systems based on its structural features [1] [16]. The compound belongs to the kingdom of organic compounds, specifically within the superclass of lipids and lipid-like molecules [16]. At the class level, it is categorized under fatty acyls, with a subclass designation of fatty acyl thioesters [1] [16]. The direct parent classification identifies it as a fatty acyl thioester, characterized by thioester derivatives of fatty acids with the general formula RC(=O)SR', where R represents the fatty acyl chain [1] [16]. The molecular framework is classified as an aliphatic acyclic compound, reflecting its linear carbon chain structure without cyclic components [16] [18].

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Superclass | Lipids and lipid-like molecules |

| Class | Fatty acyls |

| Subclass | Fatty acyl thioesters |

| Direct Parent | Fatty acyl thioesters |

| Molecular Framework | Aliphatic acyclic compounds |

Physical Description

colourless to pale yellow liquid with putrid, rancid, sour, pungent cabbage odour (powerful sweet cheesy odour in dilute solution)

XLogP3

Density

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index